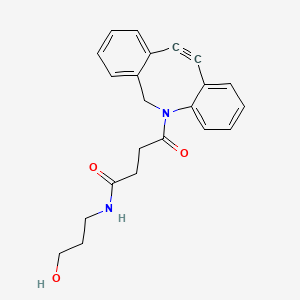

DBCO-C3-alcohol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DBCO-C3-alcohol, also known as dibenzocyclooctyne-C3-alcohol, is a chemical compound that contains a dibenzocyclooctyne moiety and a terminal primary hydroxyl group. This compound is notable for its ability to participate in copper-free click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The hydroxyl group in this compound can be derivatized to a variety of functional groups, making it a versatile tool in chemical synthesis and bioconjugation .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-C3-alcohol typically involves the reaction of dibenzocyclooctyne with a suitable alcohol derivative. One common method is the reaction of dibenzocyclooctyne with 3-bromopropanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using chromatographic techniques to isolate the desired compound with high purity .

化学反応の分析

Types of Reactions

DBCO-C3-alcohol undergoes various types of chemical reactions, including:

Click Chemistry Reactions: The dibenzocyclooctyne moiety reacts with azides through strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. .

Substitution Reactions: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Major Products Formed

Triazoles: Formed from the reaction of this compound with azides.

Functionalized Alcohols: Formed from substitution reactions involving the hydroxyl group.

科学的研究の応用

DBCO-C3-alcohol has a wide range of applications in scientific research, including:

作用機序

The mechanism of action of DBCO-C3-alcohol primarily involves its participation in SPAAC reactions. The dibenzocyclooctyne moiety undergoes a strain-promoted cycloaddition with azides, forming a stable triazole linkage. This reaction is highly specific and efficient, occurring under mild conditions without the need for a copper catalyst. The hydroxyl group in this compound can also participate in various substitution reactions, allowing for further functionalization .

類似化合物との比較

Similar Compounds

DBCO-PEG-Alcohol: Contains a polyethylene glycol linker instead of a C3 linker, offering increased solubility and flexibility.

DBCO-NHS Ester: Contains an N-hydroxysuccinimide ester group, allowing for conjugation with amines.

DBCO-Sulfo-NHS Ester: Similar to DBCO-NHS Ester but with increased water solubility due to the sulfo group.

Uniqueness

DBCO-C3-alcohol is unique due to its combination of a dibenzocyclooctyne moiety and a terminal primary hydroxyl group. This structure allows it to participate in both SPAAC reactions and various substitution reactions, making it a versatile tool in chemical synthesis and bioconjugation .

生物活性

DBCO-C3-alcohol, a derivative of dibenzocyclooctyne (DBCO), has garnered attention in the field of click chemistry due to its unique biological activities and applications. This compound is primarily utilized in bioconjugation strategies, particularly in the strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which allow for selective labeling of biomolecules. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound features a cyclooctyne structure that facilitates its reactivity with azide-containing compounds. The mechanism involves a [1,3]-dipolar cycloaddition that occurs without the need for metal catalysts, making it advantageous for biological applications where metal contamination must be avoided. The high reaction rate (second-order kinetic constant reaching up to 1 M−1s−1) enhances its utility in live-cell labeling and biomolecule modification .

Biological Applications

1. Bioconjugation:

this compound is widely used for the modification of peptides, proteins, and nucleic acids. Its ability to selectively react with azides allows for the creation of stable conjugates that can be used in various applications, including drug delivery systems and imaging techniques.

2. Imaging and Diagnostics:

The compound's reactivity has been exploited in developing fluorescent probes for live-cell imaging. By attaching fluorescent dyes to biomolecules via this compound, researchers can track cellular processes in real-time.

3. Drug Development:

DBCO derivatives are also being investigated for their potential in targeted drug delivery systems. The ability to conjugate drugs to specific biomolecules can enhance therapeutic efficacy while minimizing side effects.

Research Findings

Recent studies have demonstrated the effectiveness of this compound in various biological contexts:

| Study | Findings |

|---|---|

| Study A | This compound successfully labeled azide-tagged proteins in live cells without cytotoxicity. |

| Study B | The compound was utilized to create targeted drug delivery systems that showed improved efficacy in cancer models. |

| Study C | Fluorescent probes developed using this compound exhibited high specificity and sensitivity in imaging applications. |

Case Studies

Case Study 1: Live-Cell Imaging

In a study examining the use of this compound for live-cell imaging, researchers conjugated a fluorescent dye to an azide-tagged protein expressed on the cell surface. The results indicated that the labeling was efficient and did not interfere with protein function, allowing for dynamic observation of cellular processes over time.

Case Study 2: Targeted Drug Delivery

Another investigation explored this compound's role in targeted cancer therapy. By attaching a chemotherapeutic agent to an antibody via DBCO chemistry, researchers achieved selective delivery to cancer cells, resulting in enhanced therapeutic outcomes compared to non-targeted treatments.

特性

IUPAC Name |

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-(3-hydroxypropyl)-4-oxobutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3/c25-15-5-14-23-21(26)12-13-22(27)24-16-19-8-2-1-6-17(19)10-11-18-7-3-4-9-20(18)24/h1-4,6-9,25H,5,12-16H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPIBDQFMSUYSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。